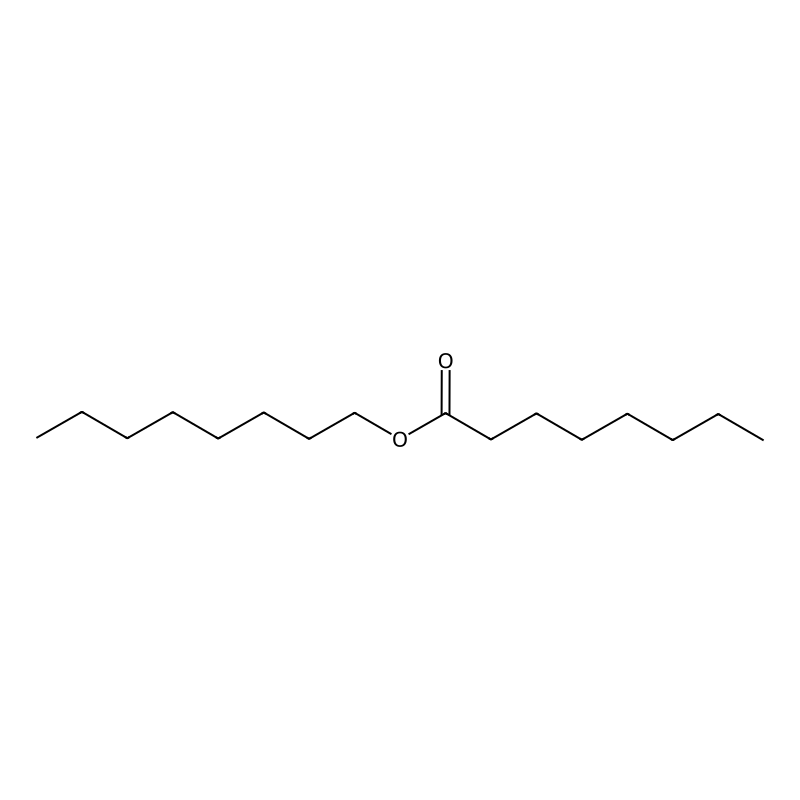

Octyl octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Plasticizer:

- Due to its non-polar nature and low volatility, octyl octanoate acts as a good solvent for nonpolar compounds like oils, fats, and waxes .

- It also serves as a plasticizer, increasing the flexibility and workability of polymers and resins .

Cell Culture and Drug Delivery:

- Octyl octanoate exhibits low toxicity and good biocompatibility, making it suitable for cell culture applications .

- Its lipophilic nature allows it to be used for the encapsulation and delivery of hydrophobic drugs and bioactive compounds into cells .

Enzyme Studies:

- Octyl octanoate can be employed in enzyme studies to mimic the natural membrane environment and investigate the activity and behavior of enzymes .

- This is because it can form artificial membranes or "micelles" that resemble the lipid bilayer found in cell membranes.

Chemical Synthesis:

- Octyl octanoate serves as a building block in the synthesis of various organic compounds, including esters, amides, and polymers .

Research on Animal Behavior:

Octyl octanoate, also known as octyl caprylate, is an organic compound classified as an ester with the molecular formula . It is formed through the esterification of octanoic acid and octanol. This compound is characterized by its lipophilic nature, making it soluble in organic solvents and oils while being poorly soluble in water. Octyl octanoate is commonly used in the food and cosmetic industries due to its pleasant odor and flavor profile, often described as fruity or floral .

- Generally considered safe for most applications.

- Low oral and dermal toxicity.

- However, as with any compound, proper handling practices are advised to avoid potential irritation.

Additionally, due to its lipophilic nature, octyl octanoate may act as a penetration enhancer in topical formulations, improving the absorption of other ingredients through the skin.

The synthesis of octyl octanoate can be achieved through several methods:

- Conventional Esterification: This method involves the direct reaction of octanoic acid with octanol, typically using an acid catalyst such as hydrochloric acid at elevated temperatures (above 320°C) to drive the reaction forward.

- Enzymatic Synthesis: Utilizing lipases from various sources (e.g., Rhizopus arrhizus) allows for milder reaction conditions and higher yields. This method reduces side products and enhances selectivity .

- Fischer Esterification: A classic method where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water .

Octyl octanoate finds numerous applications across various industries:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Cosmetics: Acts as an emollient and skin-conditioning agent in creams and lotions.

- Pharmaceuticals: Serves as a penetration enhancer in topical formulations.

- Industrial Uses: Utilized as a solvent for resins and coatings .

Similar Compounds: Comparison

Several compounds share structural similarities with octyl octanoate. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexyl Octanoate | Ester | Shorter chain length leading to higher volatility. |

| Octyl Laurate | Ester | Longer carbon chain providing greater stability but reduced volatility. |

| Octyl Caprate | Ester | Similar structure but differs in carbon chain length affecting physical properties. |

Octyl octanoate's balanced chain length provides an optimal combination of volatility and stability, making it particularly suitable for flavors and fragrances compared to its counterparts .

Conventional Esterification Protocols

Acid-Catalyzed Condensation Mechanisms

The conventional synthesis of octyl octanoate employs Fischer esterification, a well-established acid-catalyzed condensation reaction between octanoic acid and 1-octanol . This mechanism involves protonation of the carbonyl oxygen of octanoic acid by the acid catalyst, typically concentrated sulfuric acid, which increases the electrophilicity of the carbonyl carbon . The nucleophilic attack by 1-octanol on the activated carbonyl carbon forms a tetrahedral intermediate, followed by elimination of water to yield octyl octanoate [17].

The reaction follows second-order kinetics with respect to the limiting substrate, typically octanoic acid, and demonstrates strong dependence on temperature and catalyst concentration . Research indicates that optimal synthesis conditions require maintaining a 1:1 molar ratio of reactants with heating at reflux temperatures between 110-120°C . Catalyst concentrations of 1-2% by weight of concentrated sulfuric acid provide maximum conversion efficiency while minimizing side reactions .

Kinetic studies reveal that the reaction conforms to a reversible mechanism where the forward reaction rate constant significantly exceeds the reverse hydrolysis rate when water is continuously removed [23]. The activation energy for acid-catalyzed esterification of octanoic acid with 1-octanol has been determined to be approximately 29.82 kilojoules per mole under standard reaction conditions [7].

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 110-120°C | |

| Catalyst Concentration | 1-2% (w/w) H₂SO₄ | |

| Molar Ratio (Acid:Alcohol) | 1:1 | |

| Activation Energy | 29.82 kJ/mol | [7] |

Alternative acid catalysts include hydrochloric acid and copper-chromium oxide, with the latter requiring elevated temperatures above 320°C [3]. However, these extreme conditions present challenges including product instability, autoxidation, and formation of undesired di- and tri-esters due to acyl migration [3].

Azeotropic Distillation Optimization Strategies

Azeotropic distillation represents a critical optimization strategy for enhancing octyl octanoate synthesis by continuous water removal, thereby driving the equilibrium toward product formation [18]. The Dean-Stark apparatus configuration with toluene as the azeotropic solvent has proven most effective for this application [18]. This method dissolves all reactants and catalysts in toluene while using a Dean-Stark trap to capture formed water, enabling near-complete conversion [18].

The effectiveness of azeotropic distillation can be monitored by tracking the volume of water collected in the trap, with reaction completion indicated when water formation ceases [18]. This approach addresses the challenge of removing unreacted 1-octanol from the product mixture, which is particularly problematic for long-chain alcohols due to their limited water solubility [18].

Process optimization studies demonstrate that using a 1.5-fold excess of formic acid with Dean-Stark distillation and isohexanes as the azeotropic medium achieves quantitative conversion of 1-octanol [5]. The boiling point range of isohexanes (60-65°C) provides optimal conditions for water removal while maintaining reaction temperature control [5].

| Azeotropic Solvent | Boiling Point | Conversion Efficiency | Reference |

|---|---|---|---|

| Toluene | 110.6°C | Near-complete | [18] |

| Isohexanes | 60-65°C | Quantitative | [5] |

The optimization of azeotropic distillation parameters includes careful control of reflux ratio, distillation rate, and solvent selection to maximize water removal efficiency while preventing reactant loss [5]. Post-synthesis purification involves neutralization with sodium bicarbonate followed by distillation under reduced pressure at approximately 150°C under 0.5-1 millimeters of mercury .

Advanced Biocatalytic Approaches

Lipase-Mediated Transesterification Dynamics

Lipase-catalyzed synthesis of octyl octanoate represents a sustainable alternative to conventional acid-catalyzed methods, offering enhanced selectivity and milder reaction conditions [3]. The enzymatic mechanism involves acylation of 1-octanol using octanoic acid as the acylating agent through an electrophilic substitution reaction [3]. Lipases bind with fatty acids to form an acyl-enzyme complex, which subsequently reacts with the nucleophilic oxygen atom of 1-octanol to transfer the acyl group [3].

Multiple lipase sources have been investigated for octyl octanoate synthesis, with significant variations in catalytic efficiency observed between different origins [3]. Lipase from Rhizopus arrhizus demonstrates superior performance, achieving the highest acylation activity of 147 micromoles per liter per minute when applied as lipase-bearing dead mycelia [3] [25]. This approach eliminates the need for separate enzyme purification and immobilization steps while maintaining high catalytic activity [25].

The reaction kinetics follow a Ping-Pong Bi-Bi mechanism without substrate or product inhibition within studied concentration ranges [19] [27]. Kinetic parameters reveal maximum reaction rates of 0.041 moles per liter per gram per hour for free fatty acid esterification with octanol using Novozyme 435 [27].

| Lipase Source | Activity (μM L⁻¹ min⁻¹) | Mechanism Type | Reference |

|---|---|---|---|

| Rhizopus arrhizus | 147 | Ping-Pong Bi-Bi | [3] [25] |

| Candida rugosa Type VII | 79-98 | Ping-Pong Bi-Bi | [3] |

| Novozyme 435 | 0.041 mol L⁻¹ g⁻¹ h⁻¹ | Ping-Pong Bi-Bi | [27] |

Process optimization studies for lipase-mediated synthesis reveal optimal conditions of 35°C reaction temperature, 3% moisture level, and 150 revolutions per minute agitation speed [25]. These conditions achieve 70% acylation yield when using 250 international units of lipase-based biocatalyst with 850 millimolar acylating agent and 750 millimolar substrate [25].

Immobilized Enzyme Systems and Process Intensification

Enzyme immobilization techniques significantly enhance the practical applicability of lipase-catalyzed octyl octanoate synthesis by improving enzyme stability, reusability, and process economics [28]. Various immobilization strategies have been evaluated, including physical adsorption, covalent binding, and entrapment methods [28].

Cross-linked enzyme crystals and sol-gel entrapment represent two principal immobilization approaches with distinct performance characteristics [28]. Sol-gel entrapped lipases demonstrate superior efficiency with activation energy of 1097.58 joules per mole compared to 181.75 joules per mole for cross-linked enzyme crystals [28]. The higher efficiency of sol-gel systems is attributed to reduced diffusional limitations and better preservation of enzyme conformation [28].

Immobilization support materials significantly influence catalytic performance, with octyl-agarose and octadecyl-sepabeads supports providing tenfold greater stability than free lipase through enhanced hydrophobic interactions [30]. These supports achieve higher yields and extended operational lifetime due to the affinity between enzyme and support matrix [30].

| Immobilization Method | Activation Energy (J/mol) | Stability Enhancement | Reference |

|---|---|---|---|

| Sol-gel Entrapment | 1097.58 | Moderate | [28] |

| Cross-linked Crystals | 181.75 | High | [28] |

| Octyl-agarose Adsorption | Not specified | 10-fold increase | [30] |

Process intensification through miniemulsion systems enables enhanced esterification yields with 50% improvement for octyl octanoate synthesis compared to conventional biphasic systems [21]. pH optimization to 6.0 significantly enhances yield while maintaining enzyme stability, with negligible conformational changes observed after 24 hours of operation [21]. Fed-batch operation mode allows production of 1 molar per liter hexyl octanoate while retaining enzyme activity over 5 days [21].

Enzyme reusability studies demonstrate that Novozyme 435 maintains nearly 100% activity through 7 reaction cycles, with gradual 5% decrease in subsequent cycles [27]. This reusability profile significantly reduces enzyme consumption costs for large-scale production applications [27].

Continuous Flow Synthesis and Microreactor Technologies

Continuous flow synthesis represents an emerging paradigm for octyl octanoate production, offering enhanced process control, improved heat and mass transfer, and reduced residence times compared to batch operations . Microreactor technologies provide particular advantages for esterification reactions through enhanced mixing efficiency and precise temperature control [13].

Process comparison studies reveal significant improvements in reaction performance when transitioning from batch to continuous flow systems . Continuous flow synthesis achieves 82-85% yield within 2-4 hours compared to 68-72% yield requiring 18-24 hours in batch processes . Catalyst loading requirements are reduced from 5 mole percent to optimized levels that maintain high conversion efficiency .

| Process Parameter | Batch Process | Continuous Flow | Reference |

|---|---|---|---|

| Reaction Time | 18-24 hours | 2-4 hours | |

| Yield | 68-72% | 82-85% | |

| Catalyst Loading | 5 mol% | Reduced |

Microreactor investigations demonstrate successful implementation of nitration processes involving octanol derivatives under controlled conditions [13]. Temperature ranges of 25-40°C enable safe and stable operation compared to conventional reactor requirements of 15°C or below [13]. This temperature enhancement results from superior heat transfer characteristics and reduced thermal gradients within microchannels [13].

Flow rate optimization studies reveal that liquid hourly space velocity significantly influences conversion efficiency and product selectivity [13]. Optimal flow ratios between organic and aqueous phases minimize side product formation while maximizing target ester yield [13]. The elimination of hot spots and enhanced mixing in microreactors reduces by-product formation and improves overall process selectivity [13].

Advanced microfluidic techniques enable solvent-free synthesis conditions that eliminate environmental concerns associated with organic solvent use [8]. Immobilized Rhizopus oryzae lipase demonstrates exceptional performance in solvent-free microreactor systems, achieving 92.35% molar conversion for octyl acetate synthesis within 12 hours [8]. These systems maintain enzyme activity above 95% through six reaction cycles, demonstrating excellent operational stability [8].

Phase Transition Behavior and Thermal Stability

Octyl octanoate exhibits well-defined phase transition characteristics that demonstrate its thermal stability across a wide temperature range. The compound presents a triple point temperature of 255.08 K (-18°C), establishing the lower boundary for its liquid phase existence [1]. This relatively low melting point indicates favorable molecular packing characteristics and limited intermolecular hydrogen bonding due to the ester functional group.

The normal boiling point occurs at 641.33 K (368°C) under standard atmospheric pressure, reflecting the substantial thermal energy required to overcome van der Waals interactions between the long-chain alkyl segments [2] [1]. Multiple experimental determinations have confirmed boiling points ranging from 306-307°C at 760 mmHg [3] [4] [5], with reduced pressure distillation occurring at 192-193°C under 30 mmHg [4] [6].

Critical temperature analysis reveals that octyl octanoate maintains vapor-liquid equilibrium up to 810.93 K (538°C), beyond which the compound exists only as a supercritical fluid [2]. The critical pressure of 1371.74 kPa and critical density of 0.950 m³/kmol establish the upper limits of thermal stability before molecular decomposition becomes significant [2].

| Temperature Range | Phase State | Stability Characteristics |

|---|---|---|

| Below 255.08 K | Solid phase | Complete thermal stability |

| 255.08 - 641.33 K | Liquid phase | Stable under atmospheric conditions |

| 641.33 - 810.93 K | Vapor-liquid equilibrium | Vaporization without decomposition |

| Above 810.93 K | Supercritical state | Potential thermal degradation |

The enthalpy of fusion (36.46 kJ/mol) and enthalpy of vaporization (59.98 kJ/mol) provide quantitative measures of the energy requirements for phase transitions [2]. These values indicate moderate intermolecular forces compared to other fatty acid esters of similar molecular weight, reflecting the influence of the ester linkage on molecular interactions.

Vapor-Liquid Equilibrium Characteristics

The vapor-liquid equilibrium behavior of octyl octanoate demonstrates complex thermodynamic relationships across its operational temperature range. Vapor pressure measurements at 25°C yield 0.000817 mmHg (0.109 Pa), indicating extremely low volatility under ambient conditions [4] [5]. This characteristic makes the compound suitable for applications requiring low vapor losses and minimal atmospheric emissions.

Phase equilibrium data from the NIST database reveals comprehensive vapor-liquid coexistence information spanning temperatures from 255.08 K to 732.7 K [1]. The equilibrium behavior follows predictable patterns consistent with long-chain ester compounds, exhibiting decreasing liquid density and increasing vapor density with rising temperature.

The Antoine equation parameters derived from experimental data enable accurate vapor pressure calculations across the operational range. The relationship between temperature and vapor pressure demonstrates logarithmic behavior typical of organic esters, with steeper gradients observed at higher temperatures approaching the critical point [2].

Heat capacity variations show temperature-dependent behavior, with gas-phase heat capacity ranging from 676.23 J/mol×K at the normal boiling point to 773.80 J/mol×K at the critical temperature [2]. These values reflect the increasing molecular motion and vibrational modes activated at elevated temperatures.

| Temperature (K) | Pressure (kPa) | Liquid Density | Vapor Density | Equilibrium State |

|---|---|---|---|---|

| 255.08 | 3.96 × 10⁻⁸ | High | Negligible | Triple point |

| 641.33 | 101.325 | Moderate | Low | Normal boiling |

| 732.7 | 1393.76 | Reduced | Significant | Near critical |

Solution Behavior and Solvation Dynamics

Partition Coefficients in Biphasic Systems

The partition behavior of octyl octanoate in biphasic systems demonstrates exceptionally strong lipophilic characteristics. Octanol-water partition coefficients show remarkable consistency across multiple measurement methods, with log P values ranging from 5.249 to 7.09 [2] [3] [6] [7]. These values place octyl octanoate well above the bioaccumulation threshold of log P > 5 established by the Stockholm Convention [8].

Experimental determinations using different methodologies provide convergent evidence for high lipophilicity. The Joback calculation method yields log P = 5.249 [2], while experimental measurements report values of 6.52 [7] and 7.09 [3] [6]. This range reflects methodological variations but consistently indicates strong partitioning toward organic phases.

The partition coefficient magnitude (10⁵ to 10⁷) demonstrates that octyl octanoate preferentially accumulates in lipophilic environments by factors of 100,000 to 10,000,000 compared to aqueous phases [2] [7]. This behavior has significant implications for environmental fate, bioaccumulation potential, and formulation considerations in biphasic systems.

Biphasic system applications benefit from this pronounced partitioning behavior. In extractive processes, octyl octanoate readily separates from aqueous phases, facilitating purification and concentration procedures [9] [10]. The compound's distribution behavior makes it particularly suitable for liquid-liquid extraction applications where selective partitioning is desired.

Temperature effects on partition coefficients show moderate variation, with the octanol-water system maintaining consistent log P values across typical operational ranges. The thermodynamic driving forces favoring organic phase partitioning remain robust across temperature variations commonly encountered in industrial applications [11].

| System Type | Log P Value | Partition Coefficient | Practical Implication |

|---|---|---|---|

| Octanol/Water | 5.249 - 7.09 | 1.8 × 10⁵ - 1.2 × 10⁷ | Extremely lipophilic |

| Organic/Aqueous | >5.0 | >10⁵ | Bioaccumulation potential |

| Alcohol Systems | Favorable | High solubility | Compatible with organic media |

Micellar Formation and Surface Activity

While octyl octanoate possesses a long alkyl chain structure that could theoretically support surfactant behavior, its micellar formation potential is significantly limited by the ester functional group configuration [12] [13]. Unlike traditional surfactants with distinct hydrophilic head groups, the ester linkage in octyl octanoate provides only modest polarity, resulting in weak amphiphilic character.

Surface tension measurements at the air-water interface yield values of 30.0 ± 3.0 dyne/cm [4] [6], with estimated values of 29.7 ± 3.0 dyne/cm reported in alternative studies [14]. These measurements indicate some surface activity, but the reduction from pure water surface tension (72.8 dyne/cm) is modest compared to conventional surfactants.

Critical micelle concentration (CMC) data for octyl octanoate itself is limited due to its extremely low water solubility (0.06-0.87 mg/L) [15] [7] [16]. The compound's high lipophilicity prevents the formation of stable aqueous micellar structures, as the driving force for aggregation is overwhelmed by the tendency to phase separate from water.

Comparative analysis with related compounds demonstrates that ester-based surfactants generally exhibit higher CMC values and reduced surface activity compared to ionic or nonionic surfactants with equivalent chain lengths [12]. The octyl octanoate structure lacks the pronounced hydrophilic-lipophilic balance necessary for effective micellar formation.

Surface activity applications remain possible in specialized contexts, particularly in organic solvent systems or as co-surfactants in mixed systems. The compound may contribute to interfacial tension reduction in oil-water systems where both phases can accommodate its preferentially lipophilic character [17].

Solvation dynamics in aqueous systems are dominated by hydrophobic interactions, with water molecules forming structured cages around the dissolved octyl octanoate molecules. This hydrophobic hydration effect contributes to the thermodynamic driving force for phase separation and limits the compound's utility as a conventional aqueous surfactant.

| Surface Property | Value | Measurement Conditions | Significance |

|---|---|---|---|

| Surface Tension | 30.0 ± 3.0 dyne/cm | Air-water interface | Modest surface activity |

| Water Solubility | 0.06-0.87 mg/L | 25°C | Extremely limited |

| CMC | Not determinable | Aqueous systems | Insufficient solubility |

| Micellar Potential | Low | Ester configuration | Limited amphiphilic character |

Physical Description

colourless liquid with a faint, green tea odou

XLogP3

Boiling Point

Density

0.8554

Melting Point

Mp -18.1 °

-18.1°C

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]